(3-(6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)azetidin-1-yl)(pyrazin-2-yl)methanone
Description
The compound “(3-(6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)azetidin-1-yl)(pyrazin-2-yl)methanone” features a hybrid structure combining three key motifs:
- 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline: A partially saturated quinoline derivative with fluorine at position 6 and a methyl group at position 2.
- Azetidine: A four-membered nitrogen-containing ring connected via a carbonyl group.
- Pyrazin-2-yl: A pyrazine ring attached through a methanone linkage.
Properties
IUPAC Name |
(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-[1-(pyrazine-2-carbonyl)azetidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2/c1-12-2-3-13-8-15(20)4-5-17(13)24(12)18(25)14-10-23(11-14)19(26)16-9-21-6-7-22-16/h4-9,12,14H,2-3,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAQXGIQPGBNQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C3CN(C3)C(=O)C4=NC=CN=C4)C=CC(=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)azetidin-1-yl)(pyrazin-2-yl)methanone is a novel synthetic derivative that combines elements of tetrahydroquinoline and pyrazine structures. Its biological activity is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Chemical Structure and Properties
The compound features a complex structure characterized by several functional groups that contribute to its biological activity. The presence of the fluoro group on the tetrahydroquinoline moiety enhances its lipophilicity and may influence its interaction with biological targets.
Table 1: Structural Components of the Compound
| Component | Description |
|---|---|
| Tetrahydroquinoline | Core structure with potential antibacterial properties |
| Azetidine | Contributes to the compound's stability and reactivity |
| Pyrazine | May enhance biological activity through specific receptor interactions |
| Fluorine Atom | Increases lipophilicity and alters electronic properties |
The biological activity of quinoline derivatives is often linked to their ability to interact with various enzymes and receptors. For instance, quinolone antibiotics operate by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial for DNA replication . This mechanism may also apply to our compound, suggesting potential antibacterial properties.
Antimicrobial Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial activity. For example, quinolone derivatives have shown broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria .
In vitro assays demonstrated that derivatives with similar structural motifs inhibited bacterial growth effectively. The mechanism appears to involve disruption of DNA replication processes in susceptible bacteria.
Anticancer Activity
Quinoline derivatives have been evaluated for their anticancer properties as well. Research indicates that certain compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific pathways such as NF-kB and COX-2 .
Preliminary data on related compounds suggest that our target compound may also possess anticancer properties, warranting further exploration through cell line studies.
Case Studies
- Antibacterial Efficacy : A study involving a series of quinoline derivatives demonstrated that modifications at the 6-position significantly enhanced antibacterial activity. The compounds were tested against multiple bacterial strains, showing a correlation between structural features and efficacy .
- Anticancer Mechanisms : Another investigation focused on quinoline derivatives revealed their ability to inhibit sirtuin enzymes, which are implicated in cancer progression. These findings suggest that our compound could be a candidate for further anticancer studies due to its structural similarities .
Scientific Research Applications
Synthesis Overview
- Starting Materials : 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline.
- Key Reactions : Carbonylation reactions to introduce the azetidine and pyrazine functionalities.
Biological Activities
Research indicates that the compound exhibits various biological activities that make it a candidate for drug development:
Antimicrobial Activity
Studies have shown that derivatives of tetrahydroquinoline possess significant antimicrobial properties. The incorporation of azetidine and pyrazine groups may enhance these effects due to their ability to interact with bacterial membranes or inhibit vital enzymes.
Anticancer Potential
Some derivatives of similar compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest. Further studies are needed to evaluate the specific anticancer efficacy of (3-(6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)azetidin-1-yl)(pyrazin-2-yl)methanone.
Neurological Effects
The tetrahydroquinoline structure is associated with neuroprotective effects. Compounds with this scaffold have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Therapeutic Applications
Given its biological activities, this compound could be explored for several therapeutic applications:
Potential Drug Development
The unique combination of functional groups allows for the exploration of this compound in:
- Antibiotics : Targeting resistant bacterial strains.
- Anticancer agents : Developing targeted therapies for specific types of cancers.
- Neuroprotective drugs : Investigating its role in neurodegenerative disease management.
Case Studies
While specific case studies on this exact compound may be limited, related compounds have been documented extensively:
| Compound | Biological Activity | Reference |
|---|---|---|
| 6-Fluoro-Tetrahydroquinoline | Antimicrobial | Deng et al., 2018 |
| Pyrazine Derivatives | Anticancer | Various Studies |
| Azetidine Compounds | Neuroprotective | Recent Research |
Comparison with Similar Compounds
Tetrahydroquinoline Derivatives
The tetrahydroquinoline core is synthesized via methods like Friedländer’s condensation, as seen in pyrazolopyridines (e.g., 1,3,6-triphenyl-4-methylpyrazolopyridine from ). Key differences include:
- Fluorine Substitution: The target compound’s 6-fluoro group may improve metabolic stability and lipophilicity compared to non-fluorinated analogs .
Azetidine vs. Larger Nitrogen Heterocycles
The azetidine ring (4-membered) contrasts with larger rings like piperidine (6-membered) in compounds such as 1173693-97-4 ().
Pyrazine Derivatives
The pyrazin-2-yl group differs from substituted pyrazines like 2-acetyl-3-ethylpyrazine ():
- Substituent Effects : The target’s unsubstituted pyrazine allows for planar stacking interactions, while acetyl/ethyl groups in ’s compound introduce steric bulk, limiting such interactions.
- Bioactivity : Pyrazine rings are common in kinase inhibitors; the target’s pyrazine may serve as a hydrogen-bond acceptor, unlike flavor-oriented derivatives .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Fluorine Impact: The 6-fluoro group in the tetrahydroquinoline likely enhances metabolic stability, a trend observed in fluorinated agrochemicals (e.g., fipronil derivatives in ) .
- Azetidine Advantage : Azetidine’s rigidity may improve binding specificity compared to piperidine-based compounds, as seen in kinase inhibitors .
- Pyrazine Versatility : The pyrazin-2-yl group’s hydrogen-bonding capacity contrasts with bulkier pyrazine derivatives, suggesting divergent therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
